

Grk6-IN-2: A Potent Tool for Interrogating GPCR Pharmacology

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Compound of Interest

Compound Name: *Grk6-IN-2*

Cat. No.: *B10831363*

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Application Notes

Introduction G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are the targets of a significant portion of modern pharmaceuticals. The signaling activity of these receptors is tightly regulated, primarily through a process of desensitization, which is initiated by GPCR kinases (GRKs). The GRK family consists of seven members (GRK1-7) that phosphorylate agonist-activated GPCRs, leading to the recruitment of β -arrestins. This recruitment uncouples the receptor from its cognate G protein, terminating G protein-mediated signaling, and can initiate a second wave of signaling through β -arrestin-dependent pathways.

GRK6, a member of the GRK4 subfamily, is ubiquitously expressed with particularly high levels in immune cells.[1][2] It plays a crucial role in regulating the signaling of numerous GPCRs, including the chemokine receptor CXCR4 and the D2 dopamine receptor.[3][4] Dysregulation of GRK6 activity has been implicated in various pathological conditions, including multiple myeloma, inflammatory diseases, and pain.[5] The development of selective inhibitors for specific GRK isoforms is therefore of great interest for both basic research and therapeutic development.

Grk6-IN-2: A Selective GRK6 Inhibitor **Grk6-IN-2** (also referred to as compound 10a in some literature) is a potent and selective inhibitor of GRK6. It belongs to a class of 4-aminoquinazoline compounds developed for the study of GRK6 function. With a reported IC₅₀

of 120 nM for GRK6, **Grk6-IN-2** provides a valuable tool for dissecting the specific roles of this kinase in GPCR signaling and cellular processes. Its primary application has been in the investigation of multiple myeloma, where GRK6 is considered a critical survival kinase. However, its utility extends to the broader study of GPCR pharmacology, allowing researchers to probe the consequences of inhibiting GRK6-mediated receptor phosphorylation and desensitization. A related compound, Grk6-IN-1 (compound 18), from the same chemical series, also shows high potency for GRK6.

Mechanism of Action **Grk6-IN-2** acts as an ATP-competitive inhibitor, binding to the kinase domain of GRK6 and preventing the transfer of phosphate from ATP to the activated GPCR. By inhibiting GRK6-mediated phosphorylation, **Grk6-IN-2** can block or delay the subsequent recruitment of β -arrestin to the receptor. This leads to prolonged G protein signaling and can alter the balance between G protein-dependent and β -arrestin-dependent signaling pathways.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of **Grk6-IN-2** and Related Compounds

Kinase Target	Grk6-IN-2 (Compound 10a) IC50 (nM)	Grk6-IN-1 (Compound 18) IC50 (nM)	CMPD101 IC50 (nM)
GRK6	120	6	>10,000
GRK2	>10,000	8,000	35 - 54
GRK5	Not Reported	1,100	440
GRK1	Not Reported	2,000	4,100
GRK3	Not Reported	Not Reported	32
ROCK1	Not Reported	1,100	Not Reported

Data for **Grk6-IN-2** and Grk6-IN-1 are primarily from Uehling et al., J Med Chem, 2021. Data for CMPD101 is from literature reports and is included for comparison as a selective GRK2/3 inhibitor. "Not Reported" indicates that data was not found in the reviewed sources.

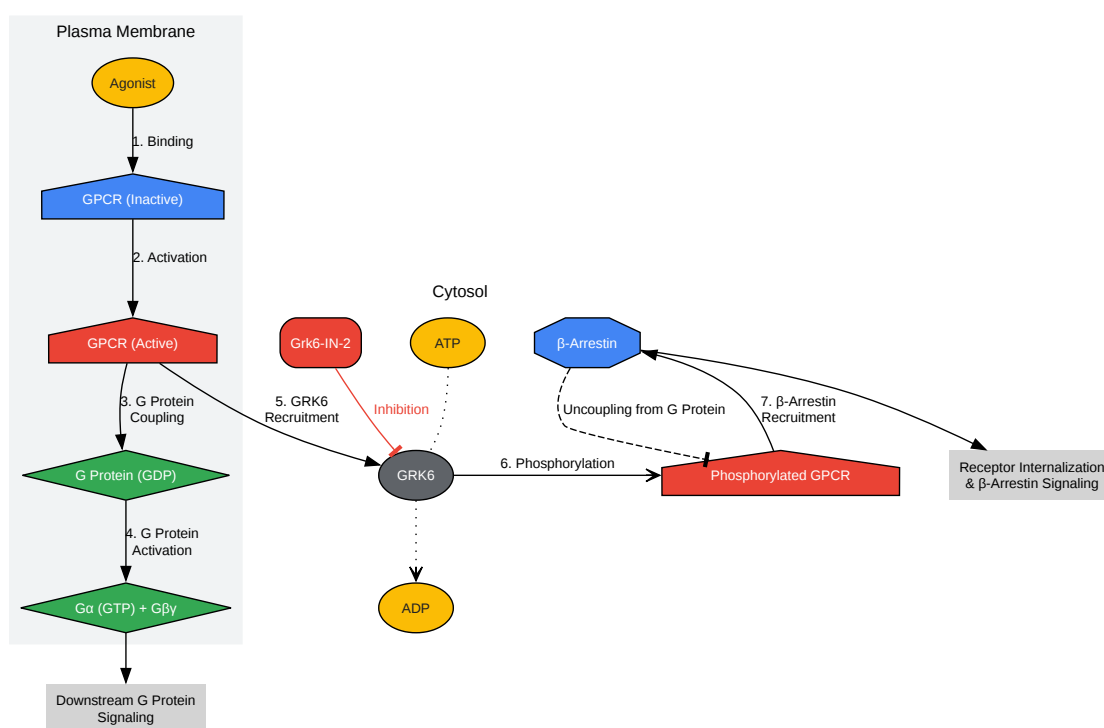
Table 2: Cellular Activity of **Grk6-IN-2** in Multiple Myeloma Cell Lines

Cell Line	Assay Type	Grk6-IN-2 IC50 (μM)
MM1R	Cell Viability (e.g., MTS)	~1-10 (estimated)
RPMI-8226	Cell Viability (e.g., MTS)	~1-10 (estimated)

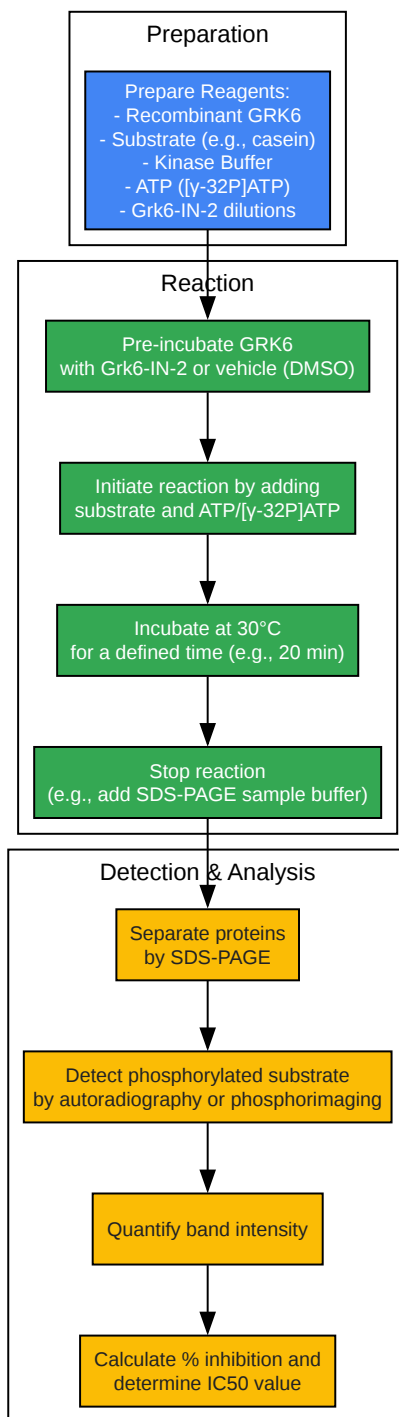
The cellular IC50 values are estimated based on qualitative descriptions in the literature suggesting activity at sub-micromolar to low micromolar concentrations in multiple myeloma cell lines. Precise IC50 values from the primary publication were not available in the searched resources.

Mandatory Visualization

GPCR Desensitization Pathway and Site of Grk6-IN-2 Action



Experimental Workflow: In Vitro GRK6 Kinase Assay

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